2-Bromo-6-chloro-3,4-dimethyl-aniline
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Overview
Description
2-Bromo-6-chloro-3,4-dimethyl-aniline is an aromatic amine compound with the molecular formula C8H9BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3,4-dimethyl-aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: The nitration of 3,4-dimethylaniline to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine group.
Halogenation: The bromination and chlorination of the aromatic ring to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3,4-dimethyl-aniline can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-donating methyl groups, the compound can undergo electrophilic substitution reactions.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups, while nucleophilic substitution can replace halogens with other functional groups.
Scientific Research Applications
2-Bromo-6-chloro-3,4-dimethyl-aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3,4-dimethyl-aniline involves its interaction with various molecular targets. The presence of halogens and methyl groups can influence its reactivity and binding affinity to different biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but lacks the additional methyl groups.
2-Chloro-6-bromoaniline: Similar structure but with different positions of the halogens.
3,4-Dimethylaniline: Lacks the halogen substituents.
Uniqueness
The combination of bromine, chlorine, and methyl groups provides a distinct set of properties that can be exploited in various fields .
Biological Activity
2-Bromo-6-chloro-3,4-dimethyl-aniline (CAS No. 1420477-32-2) is a halogenated aniline derivative characterized by its unique chemical structure, which includes both bromine and chlorine substituents on the aromatic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The molecular formula of this compound is C₈H₉BrClN. Its structure features two methyl groups adjacent to the amino group, which can influence its reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound has revealed several important findings:
-
Antimicrobial Activity :
- Studies have shown that halogenated anilines can exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness compared to standard antibiotics like gentamicin .
- A recent study indicated that derivatives of halogenated anilines could act as effective agents against resistant bacterial strains, suggesting that this compound may also possess similar properties .
- Cytotoxicity :
- Mechanism of Action :
Case Studies
Several case studies have been conducted to explore the biological implications of compounds related to this compound:
- Study on Antibacterial Activity : In a comparative study involving various aniline derivatives, this compound was shown to have a moderate inhibitory effect on Klebsiella pneumoniae and Bacillus subtilis at concentrations above 50 µg/mL .
- Cytotoxicity Evaluation : Research involving human cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values below 10 µM, indicating significant cytotoxic potential against leukemia cells .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-bromo-6-chloro-3,4-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-4-3-6(10)8(11)7(9)5(4)2/h3H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZITVYIAPUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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